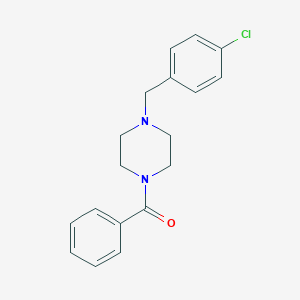
1-Benzoyl-4-(4-chlorobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-4-(4-chlorobenzyl)piperazine, also known as 4-Chlorobenzylpiperazine (4-CBP), is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used as a research chemical in the field of medicinal chemistry and drug discovery. The compound has been studied extensively for its potential therapeutic applications due to its unique chemical structure and mechanism of action.
Mechanism of Action
The exact mechanism of action of 1-Benzoyl-4-(4-chlorobenzyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. This leads to an increase in serotonin levels in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Benzoyl-4-(4-chlorobenzyl)piperazine are complex and varied. The compound has been shown to modulate the activity of various neurotransmitter systems, including serotonin, dopamine, and norepinephrine. It has also been shown to affect various physiological processes such as pain perception, anxiety, and mood regulation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Benzoyl-4-(4-chlorobenzyl)piperazine in lab experiments is its well-established pharmacological profile. The compound has been extensively studied and its effects are well documented. This makes it a useful tool for researchers who are interested in studying the mechanisms of action of various neurotransmitter systems.
However, there are also some limitations to using 1-Benzoyl-4-(4-chlorobenzyl)piperazine in lab experiments. One of the main limitations is its potential toxicity. The compound has been shown to be toxic at high doses and caution should be exercised when handling it. Additionally, the compound has not been extensively studied in vivo, and its effects in living organisms are not well understood.
Future Directions
There are many potential future directions for research on 1-Benzoyl-4-(4-chlorobenzyl)piperazine. One area of interest is the development of new therapeutic agents based on the compound's unique chemical structure and mechanism of action. Another area of interest is the study of the compound's effects on various neurotransmitter systems and physiological processes. Finally, there is also potential for the development of new synthetic methods for the compound, which could lead to more efficient and cost-effective production.
Synthesis Methods
The synthesis of 1-Benzoyl-4-(4-chlorobenzyl)piperazine involves the reaction of 4-chlorobenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The resulting product is then treated with benzoyl chloride to obtain the final compound. The synthesis method is relatively straightforward and can be performed using standard laboratory techniques.
Scientific Research Applications
1-Benzoyl-4-(4-chlorobenzyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological activities, including analgesic, anxiolytic, and antidepressant effects. The compound has also been studied for its potential use in the treatment of various neurological and psychiatric disorders such as schizophrenia and bipolar disorder.
properties
Product Name |
1-Benzoyl-4-(4-chlorobenzyl)piperazine |
|---|---|
Molecular Formula |
C18H19ClN2O |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C18H19ClN2O/c19-17-8-6-15(7-9-17)14-20-10-12-21(13-11-20)18(22)16-4-2-1-3-5-16/h1-9H,10-14H2 |
InChI Key |
HTZJJPRGYAVVHY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Ethylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248452.png)

![1-Cycloheptyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248457.png)
![(2-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazino]methanone](/img/structure/B248458.png)

![1-(3-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248460.png)

methanone](/img/structure/B248466.png)
![(2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248467.png)
![1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248468.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine](/img/structure/B248469.png)
![2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B248470.png)
![1-[4-(3-Methylbenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B248473.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine](/img/structure/B248475.png)